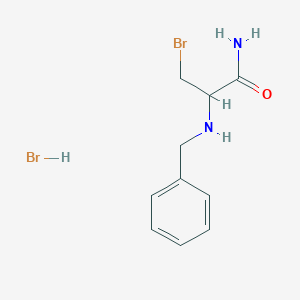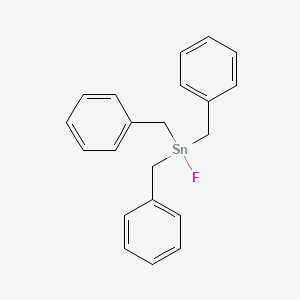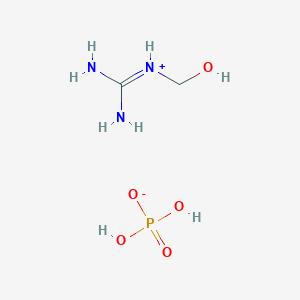
(Hydroxymethyl)guanidinium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxymethyl)guanidinium phosphate is a chemical compound that features a guanidinium group substituted with a hydroxymethyl group and paired with a phosphate anion. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxymethyl)guanidinium phosphate typically involves the reaction of hydroxymethylguanidine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hydroxymethylguanidine+Phosphoric Acid→(Hydroxymethyl)guanidinium phosphate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (Hydroxymethyl)guanidinium phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The guanidinium group can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formylguanidinium phosphate or carboxyguanidinium phosphate.
Scientific Research Applications
(Hydroxymethyl)guanidinium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hydroxymethyl)guanidinium phosphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidinium group can form strong hydrogen bonds with anionic species, while the hydroxymethyl group can participate in additional hydrogen bonding or covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.
Comparison with Similar Compounds
Guanidinium phosphate: Lacks the hydroxymethyl group but shares similar basicity and hydrogen bonding properties.
Hydroxymethylguanidine: Contains the hydroxymethyl group but lacks the phosphate anion.
Methylguanidinium phosphate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (Hydroxymethyl)guanidinium phosphate is unique due to the presence of both the hydroxymethyl group and the phosphate anion
Properties
CAS No. |
84963-35-9 |
|---|---|
Molecular Formula |
C2H10N3O5P |
Molecular Weight |
187.09 g/mol |
IUPAC Name |
diaminomethylidene(hydroxymethyl)azanium;dihydrogen phosphate |
InChI |
InChI=1S/C2H7N3O.H3O4P/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
InChI Key |
KQGAVMJZYMWOPH-UHFFFAOYSA-N |
Canonical SMILES |
C([NH+]=C(N)N)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


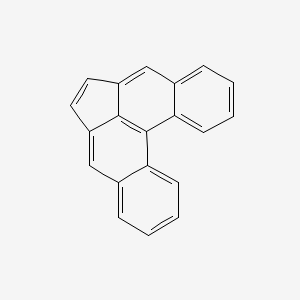
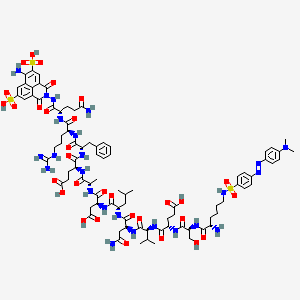
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
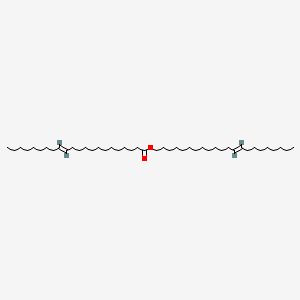

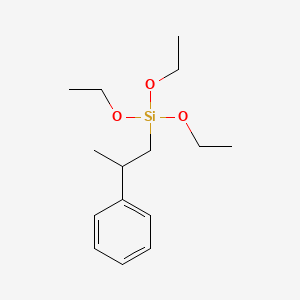
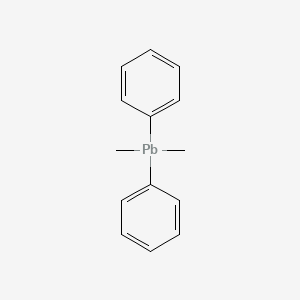
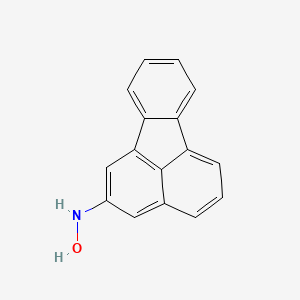


![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

